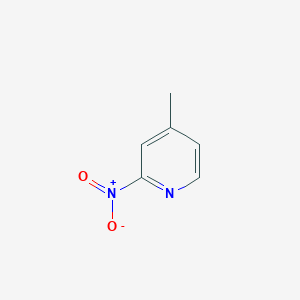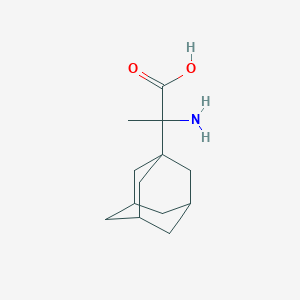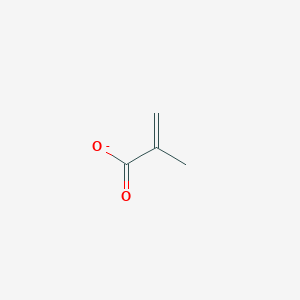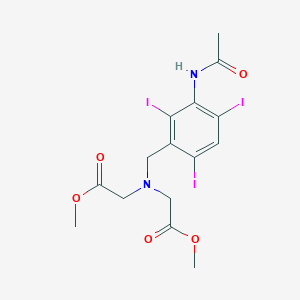
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester, commonly known as DiATI, is a chemical compound that has been widely used in scientific research. It is a member of the class of iodinated radiographic contrast agents and is commonly used in diagnostic imaging procedures.
Mecanismo De Acción
The mechanism of action of DiATI involves the interaction of the iodine atoms in the compound with the X-rays used in CT imaging. The iodine atoms absorb the X-rays, leading to an increase in the contrast of the images. The presence of the acetamido group in the compound enhances the solubility of DiATI in water, making it easier to administer.
Efectos Bioquímicos Y Fisiológicos
DiATI is generally considered to be safe for use in diagnostic imaging procedures. The compound is rapidly excreted from the body through the kidneys, reducing the risk of toxicity. However, in rare cases, DiATI can cause allergic reactions, particularly in patients with a history of iodine allergy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DiATI in lab experiments has several advantages. It is a well-established contrast agent that is readily available in the market. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, the use of DiATI in lab experiments is limited to imaging studies, and it cannot be used for other applications, such as drug delivery.
Direcciones Futuras
The use of DiATI in scientific research is expected to continue to grow in the future. One potential area of future research is the development of new imaging techniques that can enhance the sensitivity and specificity of CT imaging using DiATI. Another potential area of research is the use of DiATI in combination with other imaging agents, such as magnetic resonance imaging (MRI) contrast agents, to improve the accuracy of diagnostic imaging. Additionally, the development of new derivatives of DiATI with improved properties, such as increased solubility or reduced toxicity, is an area of active research.
Métodos De Síntesis
The synthesis of DiATI involves the reaction of 3-acetamido-2,4,6-triiodobenzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain the pure DiATI. The synthesis of DiATI is a well-established method, and the compound is readily available in the market.
Aplicaciones Científicas De Investigación
DiATI has been extensively used in scientific research as a contrast agent for X-ray computed tomography (CT) imaging. It is particularly useful in imaging the liver, spleen, and pancreas. DiATI is also used in the imaging of blood vessels and tumors. The compound has been shown to be effective in enhancing the contrast of CT images, allowing for better visualization of the targeted tissues.
Propiedades
Número CAS |
19014-73-4 |
|---|---|
Nombre del producto |
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester |
Fórmula molecular |
C15H17I3N2O5 |
Peso molecular |
686.02 g/mol |
Nombre IUPAC |
methyl 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C15H17I3N2O5/c1-8(21)19-15-11(17)4-10(16)9(14(15)18)5-20(6-12(22)24-2)7-13(23)25-3/h4H,5-7H2,1-3H3,(H,19,21) |
Clave InChI |
JOFWQAFCXCEUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I |
Otros números CAS |
19014-73-4 |
Sinónimos |
N-(2,4,6-Triiodo-3-acetamidobenzyl)iminodiacetic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



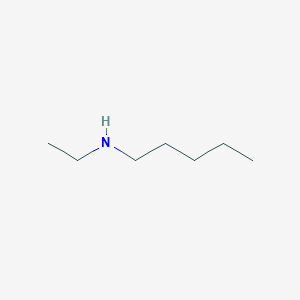


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
